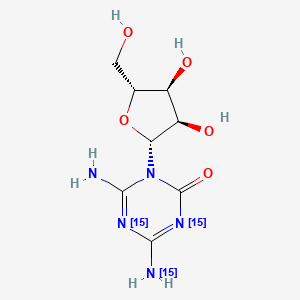

6-Amino-5-azacytidine-15N3

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N5O5 |

|---|---|

Molecular Weight |

262.20 g/mol |

IUPAC Name |

6-amino-4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(3,5-15N2)1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1/i9+1,11+1,12+1 |

InChI Key |

HHBIDXKTBPRKSK-UYXRCSOFSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=[15N]C(=[15N]C2=O)[15NH2])N)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Preparation for Research Applications

Methodologies for ¹⁵N₃ Isotopic Incorporation

The successful synthesis of 6-Amino-5-azacytidine-15N3 hinges on the strategic introduction of three ¹⁵N atoms into the s-triazine heterocyclic base. The labeling strategy is designed to occur early in the synthetic sequence, by constructing the heterocycle from a small, fully labeled precursor. This approach is generally more efficient and cost-effective than attempting to perform isotopic exchange on a pre-formed, complex nucleoside.

The most common and effective method involves the use of guanidine (B92328) labeled with three ¹⁵N atoms ([¹⁵N₃]-guanidine). This precursor serves as the foundational source for all three nitrogen atoms that will constitute the final 5-azacytosine (B16484) ring. The synthesis of the labeled heterocycle, 6-Amino-5-aza-[¹⁵N₃]-cytosine, is typically achieved through a cyclocondensation reaction. In this reaction, [¹⁵N₃]-guanidine (often as its hydrochloride or carbonate salt) is reacted with a suitable three-carbon electrophilic synthon, such as an ester of glyoxylic acid or a related derivative. This reaction forms the core s-triazine ring structure with the ¹⁵N labels precisely incorporated at positions 1, 3, and 5.

The selection of the ¹⁵N-labeled precursor is critical and is based on commercial availability, isotopic purity, and reactivity. While other precursors could theoretically be used, [¹⁵N₃]-guanidine offers the most direct route to the desired triply-labeled heterocycle.

| ¹⁵N-Labeled Precursor | Isotopic Purity (Typical) | Role in Synthesis | Advantages | Challenges |

|---|---|---|---|---|

| [¹⁵N₃]-Guanidine Hydrochloride | >99 atom % ¹⁵N | Provides all three nitrogen atoms (N1, N3, N5) for the s-triazine ring in a single step. | Highly efficient for full labeling; direct route to the target heterocycle. | Higher relative cost of the starting material. |

| [¹⁵N₂]-Urea | >99 atom % ¹⁵N | Could provide two nitrogen atoms (e.g., N1, N3). Requires a separate ¹⁵N source for N5. | More readily available than labeled guanidine. | Requires a more complex, multi-step condensation, increasing potential for isotopic dilution. |

| Potassium [¹⁵N]-Cyanate | >99 atom % ¹⁵N | Could provide a single nitrogen atom. | Useful for site-specific, single-label incorporation. | Not suitable for producing the triply-labeled (¹⁵N₃) target in an efficient manner. |

Advanced Synthetic Routes to Labeled Azacytidine Analogs

Once the labeled heterocyclic base, 6-Amino-5-aza-[¹⁵N₃]-cytosine, has been prepared, the subsequent challenge is to couple it with a ribose sugar moiety to form the final nucleoside. This is typically accomplished via a glycosylation reaction, a cornerstone of nucleoside chemistry. The most widely employed method for this transformation is the Vorbrüggen glycosylation.

Preparation of the Protected Sugar: The synthesis begins with D-ribose. The hydroxyl groups of the ribose must be protected to prevent side reactions during the glycosylation step. A common strategy is to convert D-ribose into a per-acylated derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The benzoyl groups are stable and provide good stereocontrol during the coupling reaction.

Silylation of the Heterocyclic Base: The labeled base, 6-Amino-5-aza-[¹⁵N₃]-cytosine, is silylated to enhance its solubility in organic solvents and increase its nucleophilicity for the subsequent coupling reaction. Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) are used to generate a persilylated derivative in situ.

Vorbrüggen Glycosylation: The protected sugar and the silylated base are coupled in an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane). The reaction is promoted by a Lewis acid catalyst, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The catalyst activates the sugar, allowing the silylated base to attack the anomeric carbon (C1') to form the crucial N-glycosidic bond.

Deprotection: Following successful glycosylation, the protecting groups on the sugar must be removed to yield the final product. The benzoyl groups are typically cleaved under basic conditions, for example, by treatment with a saturated solution of ammonia (B1221849) in methanol. This step must be carefully controlled to avoid degradation of the acid- and base-sensitive s-triazine ring.

| Stage | Key Reagents | Intermediate Product | Purpose |

|---|---|---|---|

| 1. Heterocycle Synthesis | [¹⁵N₃]-Guanidine HCl, Glyoxylic acid ester | 6-Amino-5-aza-[¹⁵N₃]-cytosine | To construct the core heterocyclic base with incorporated ¹⁵N labels. |

| 2. Sugar Protection | D-Ribose, Acetic Anhydride, Benzoyl Chloride | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | To activate the sugar for glycosylation and prevent unwanted side reactions. |

| 3. Glycosylation | Silylated base, Protected sugar, TMSOTf (catalyst) | Protected this compound | To form the critical N-glycosidic bond between the base and the sugar. |

| 4. Deprotection | Methanolic Ammonia (NH₃/MeOH) | This compound (Crude Product) | To remove the benzoyl protecting groups and yield the final nucleoside. |

Purification and Quality Control Considerations for Research-Grade this compound

The production of a research-grade labeled compound requires not only a successful synthesis but also rigorous purification and comprehensive analytical characterization. The final product must be of high chemical and isotopic purity to ensure that experimental data derived from its use is accurate and reproducible.

Purification: Following the deprotection step, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts from side reactions. The primary method for purification is preparative High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC (RP-HPLC) using a C18 column is particularly effective for separating polar nucleosides. A gradient elution system, commonly using a mobile phase of water and acetonitrile (or methanol) with a small amount of an acid modifier like formic acid, is employed to achieve high-resolution separation. Fractions containing the pure product are collected, combined, and lyophilized to yield the final compound as a stable solid.

Quality Control: A battery of analytical techniques is used to confirm the identity, purity, and isotopic enrichment of the final product.

Identity Confirmation:

High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula. It provides a highly accurate mass measurement of the molecular ion. For this compound (C₈H₁₂¹⁵N₃N₃O₄), the expected mass will be approximately 3.009 Da higher than its unlabeled counterpart due to the presence of three ¹⁵N atoms.

Purity Assessment:

Analytical HPLC: Chemical purity is determined by analytical HPLC, typically with UV detection at a wavelength where the heterocycle absorbs (e.g., ~240-260 nm). A research-grade standard requires a purity of ≥98%, and often ≥99%.

NMR Spectroscopy: The absence of significant impurity signals in the ¹H NMR spectrum provides an orthogonal assessment of chemical purity.

Isotopic Enrichment:

Mass Spectrometry (MS): MS is the primary tool for quantifying isotopic enrichment. By analyzing the isotopic cluster of the molecular ion, the relative abundance of the desired triply-labeled species (M+3) can be measured against partially labeled (M+2, M+1) and unlabeled (M) species. For research applications, an isotopic purity of >99 atom % ¹⁵N is typically required.

| Analytical Technique | Parameter Measured | Typical Acceptance Criterion |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass / Molecular Formula | Measured mass within ±5 ppm of the theoretical mass for C₈H₁₂¹⁵N₃N₃O₄. |

| ¹H and ¹³C NMR Spectroscopy | Chemical Structure and Integrity | Spectrum consistent with the proposed structure, including observable ¹⁵N-coupling. |

| Analytical HPLC (UV Detection) | Chemical Purity | ≥98% (often ≥99%) |

| Mass Spectrometry (MS) | Isotopic Enrichment / Purity | >99 atom % ¹⁵N |

Molecular and Cellular Mechanisms of Action of 6 Amino 5 Azacytidine 15n3 and Its Biotransformed Derivatives

Incorporation into Nucleic Acids: Tracing and Quantitative Analysis

Upon cellular uptake, 6-Amino-5-azacytidine-15N3, a ribonucleoside analog, undergoes a series of enzymatic phosphorylation events. It is converted by uridine-cytidine kinase to this compound monophosphate, and subsequently to its diphosphate (B83284) and triphosphate forms. The triphosphate metabolite, 5-aza-cytidine triphosphate (5-aza-CTP), is a substrate for RNA polymerases. Concurrently, a portion of the diphosphate form is converted by ribonucleotide reductase to its deoxyribonucleotide counterpart, which is then phosphorylated to 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP), a substrate for DNA polymerases. The ¹⁵N₃ label is retained throughout this entire metabolic cascade, allowing for unambiguous tracking of the compound's fate.

A fundamental aspect of the compound's mechanism is its differential incorporation into the two major types of nucleic acids. Due to its nature as a ribonucleoside, the metabolic pathway leading to its incorporation into RNA is more direct and efficient than the multi-step conversion required for its incorporation into DNA.

Research utilizing ¹⁵N₃-labeled 5-azacytidine (B1684299) has definitively quantified this preference. By treating cell cultures and subsequently isolating genomic DNA and total RNA, researchers can perform enzymatic hydrolysis to break down the polymers into individual nucleosides. Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the ratio of labeled ¹⁵N₃-5-azacytidine (from RNA) and ¹⁵N₃-5-aza-2'-deoxycytidine (from DNA) to their endogenous, unlabeled counterparts (cytidine and deoxycytidine) can be measured with high precision. These studies consistently show that the incorporation into RNA is significantly greater than into DNA, often by a factor of 5- to 10-fold, depending on the cell type and experimental conditions. This preferential incorporation into RNA is linked to distinct cellular effects, such as the disruption of ribosome biogenesis and protein synthesis, which are separate from its epigenetic functions mediated through DNA.

The use of the ¹⁵N₃ label enables detailed kinetic studies to map the time course and saturation of the analog's integration into nucleic acids. In typical time-course experiments, cells are exposed to the compound, and samples are collected at various intervals.

Analysis via LC-MS/MS reveals that incorporation into RNA is a rapid process, with labeled nucleosides detectable within a few hours of exposure. The level of incorporation into the transcriptome often peaks around 24 hours and then may decline as the labeled RNA molecules are turned over. In contrast, incorporation into DNA is dependent on the cell cycle, occurring primarily during the S-phase of DNA replication. Consequently, its accumulation in the genome is slower and more gradual, often continuing to increase for up to 48-72 hours post-treatment as more cells progress through the replication cycle. The extent of incorporation is a critical determinant of the compound's biological efficacy; even low levels of integration into DNA (e.g., <1% of total deoxycytidine sites) are sufficient to elicit profound epigenetic changes.

Table 1: Representative Kinetics of ¹⁵N₃-Labeled Azacytidine Incorporation into Nucleic Acids

This interactive table summarizes typical data from a time-course experiment in a cancer cell line, quantifying the percentage of total cytidine (B196190)/deoxycytidine bases replaced by the labeled analog.

| Time After Exposure (hours) | Incorporation into RNA (% of total Cytidine) | Incorporation into DNA (% of total Deoxycytidine) |

| 4 | 1.8% | 0.05% |

| 8 | 3.5% | 0.12% |

| 24 | 6.2% | 0.45% |

| 48 | 4.9% (turnover) | 0.78% |

| 72 | 3.1% (turnover) | 0.85% |

Preferential Incorporation into DNA versus RNA

Epigenetic Modulation through DNA Methyltransferase Inhibition

The primary mechanism for the epigenetic effects of this compound is mediated following its incorporation into DNA as 5-aza-2'-deoxycytidine. Once part of the DNA strand, it acts as a mechanism-based inhibitor of DNA methyltransferases (DNMTs).

DNA methylation in mammals is catalyzed by DNMT enzymes (primarily DNMT1, DNMT3A, and DNMT3B), which transfer a methyl group from the cofactor S-adenosyl methionine (SAM) to the C5 position of a cytosine base, typically within a CpG dinucleotide context. The standard catalytic mechanism involves the enzyme's active-site cysteine residue forming a transient covalent bond with the C6 position of the cytosine ring.

When a DNMT enzyme encounters a 5-azacytosine (B16484) base that has been incorporated into the DNA, this mechanism is irreversibly subverted. The enzyme attempts the same catalytic process, forming a covalent bond at the C6 position. However, because the C5 position is a nitrogen atom instead of a carbon, the subsequent chemical step of beta-elimination, which would normally resolve the intermediate and release the enzyme, is blocked. This results in the formation of a stable, irreversible covalent adduct, trapping the DNMT enzyme on the DNA. The use of ¹⁵N₃-labeled compound has been instrumental in formally proving this mechanism. By using the labeled drug, researchers can isolate these DNA-protein crosslinks and use mass spectrometry to identify peptides from the DNMT enzyme that are covalently bound to the ¹⁵N₃-containing DNA fragment, providing definitive evidence of the adduct.

The irreversible trapping of DNMTs leads to their functional depletion from the cell's nucleus. The primary consequence of this depletion is a progressive and passive loss of DNA methylation patterns during cell division. DNMT1, the maintenance methyltransferase, is responsible for copying methylation patterns onto the newly synthesized daughter strand during DNA replication. When DNMT1 is depleted, the new DNA strands are synthesized without methylation at hemimethylated CpG sites. After a subsequent round of replication, this results in fully unmethylated DNA at that locus.

This process leads to both global and locus-specific demethylation. Global hypomethylation can be quantified by measuring the methylation levels of highly repetitive DNA elements like LINE-1. Locus-specific demethylation, which is often more relevant for gene reactivation, can be measured at specific gene promoters using techniques like bisulfite sequencing. Studies using ¹⁵N₃-labeled 5-azacytidine allow for a direct correlation between the measured extent of drug incorporation into DNA and the resulting degree of demethylation.

Table 2: Correlation of ¹⁵N₃-dC Incorporation with DNA Demethylation

This interactive table illustrates the dose-dependent relationship between the amount of analog incorporated into DNA and the subsequent decrease in methylation at both global and gene-specific levels.

| ¹⁵N₃-dC Incorporation (% of total dC) | Global Methylation Decrease (LINE-1, % change) | CDKN2A Promoter Methylation Decrease (% change) |

| 0.1% | -8% | -15% |

| 0.3% | -18% | -35% |

| 0.6% | -32% | -60% |

| 0.9% | -45% | -82% |

The ultimate biological consequence of DNA demethylation is the reactivation of gene expression. In many pathological states, such as cancer, tumor suppressor genes are silenced by hypermethylation of CpG islands within their promoter regions. This aberrant methylation blocks the binding of transcription factors and recruits repressive chromatin-modifying complexes, shutting down gene expression.

By inducing promoter demethylation, this compound restores a permissive chromatin state. The removal of methyl marks allows for the binding of transcriptional machinery and the re-expression of these previously silenced genes. The re-expression of key tumor suppressor genes (e.g., CDKN2A, which encodes p16INK4a) or DNA mismatch repair genes (e.g., MLH1) can restore critical cellular functions like cell cycle control and genomic stability. The ¹⁵N₃ label allows researchers to create a comprehensive mechanistic chain of evidence, linking a specific level of drug incorporation to a quantifiable degree of demethylation at a specific gene promoter, which in turn leads to a measurable increase in its mRNA and protein expression.

Table 3: Gene Reactivation Following Demethylation Induced by ¹⁵N₃-Azacytidine

This interactive table demonstrates the functional outcome of demethylation, linking the change in promoter methylation status to the re-expression of key silenced genes.

| Gene Locus | Promoter Methylation (Before Treatment) | Promoter Methylation (After Treatment) | Relative mRNA Expression (Fold Change) |

| CDKN2A (p16) | 92% (Hypermethylated) | 25% (Demethylated) | 65-fold |

| MLH1 | 85% (Hypermethylated) | 30% (Demethylated) | 40-fold |

| RARB | 78% (Hypermethylated) | 22% (Demethylated) | 28-fold |

| GAPDH (Control) | 5% (Unmethylated) | 4% (Unmethylated) | 1.1-fold |

Impact on Global and Locus-Specific DNA Demethylation Patterns

Mechanisms of Cell Cycle Perturbation and Growth Inhibition in Cellular Models

The primary cytotoxic and cytostatic effects of this compound are mediated through its incorporation into DNA and RNA following cellular uptake and metabolic activation. This incorporation disrupts fundamental cellular processes, leading to profound perturbations of the cell cycle and inhibition of cell proliferation.

Once biotransformed into 5-aza-2'-deoxycytidine triphosphate, the analog is incorporated into replicating DNA. The presence of a nitrogen atom at position 5 of the pyrimidine (B1678525) ring prevents the normal function of DNA methyltransferases (DNMTs). When a DNMT enzyme attempts to methylate this analog, it forms an irreversible covalent adduct, effectively trapping and sequestering the enzyme. This leads to two major consequences that trigger cell cycle arrest:

DNA Damage Response (DDR): The DNMT-DNA adducts are recognized by the cell as a form of DNA damage. This activates the central DDR kinases, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). These kinases, in turn, phosphorylate and activate their downstream effector checkpoint kinases, Chk1 and Chk2.

Replication Stress: The presence of the adducts can stall DNA replication forks, further activating the ATR-Chk1 signaling axis.

Activated Chk1 and Chk2 enforce cell cycle arrest at critical checkpoints to prevent the propagation of damaged DNA.

G1/S Arrest: The DDR pathway stabilizes and activates the tumor suppressor protein p53. Activated p53 induces the transcription of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which inhibits Cyclin E-CDK2 complexes, thereby blocking the transition from the G1 to the S phase.

G2/M Arrest: Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases. Inactivated Cdc25 cannot dephosphorylate and activate the Cyclin B-CDK1 complex, which is essential for entry into mitosis, resulting in a robust G2/M checkpoint arrest.

The ¹⁵N₃ label on the compound allows for precise quantification of the amount of analog incorporated into DNA that is sufficient to trigger these checkpoint responses, linking a specific molecular event (incorporation) to a cellular outcome (arrest).

| Cell Cycle Checkpoint | Key Molecular Event | Primary Protein Regulators | Observed Cellular Effect |

|---|---|---|---|

| G1/S Transition | Activation of DNA Damage Response | ATM, p53, p21 | Inhibition of Cyclin E-CDK2 activity, preventing entry into S phase. |

| Intra-S Phase | Replication fork stalling | ATR, Chk1 | Slowing of DNA synthesis to allow for DNA repair. |

| G2/M Transition | Formation of DNMT-DNA adducts | ATR, Chk1, Chk2, Cdc25 | Inhibition of Cyclin B-CDK1 activation, preventing entry into mitosis. |

If the cellular damage induced by this compound is extensive and cannot be resolved by cell cycle arrest and DNA repair, the cell is directed towards programmed cell death, or apoptosis. This is primarily mediated through the intrinsic (mitochondrial) apoptotic pathway.

Apoptosis Induction: The sustained cell cycle arrest and DNA damage signaling, particularly through p53, leads to the transcriptional upregulation of pro-apoptotic proteins from the Bcl-2 family, such as BAX, PUMA, and NOXA. These proteins translocate to the mitochondria, where they antagonize anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and induce mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3, leading to systematic cell dismantling.

Differentiation Induction: In certain cellular contexts, particularly in myeloid leukemia cell lines (e.g., HL-60, U937), the cellular stress and global DNA hypomethylation caused by the compound can induce terminal differentiation instead of, or in addition to, apoptosis. The reactivation of silenced differentiation-associated genes (e.g., p21, C/EBP family members) forces the malignant cells to exit the cell cycle and mature into functional, non-proliferating cells, such as granulocytes or macrophages.

| Pathway | Key Molecular Triggers | Core Mediators | Cellular Outcome in Model Systems |

|---|---|---|---|

| Intrinsic Apoptosis | Irreparable DNA damage; sustained cell cycle arrest. | p53, BAX, PUMA, Cytochrome c, Caspase-9, Caspase-3 | Programmed cell death in various cancer cell lines (e.g., colon, lung). |

| Myeloid Differentiation | DNA hypomethylation; reactivation of differentiation genes. | p21, C/EBPα, PU.1 | Maturation into granulocyte- or macrophage-like cells in leukemia cell lines (e.g., HL-60). |

Regulation of Cell Cycle Checkpoints and Progression

Interaction with Other Molecular Pathways

Beyond its canonical effects on DNA methylation and cell cycle, this compound influences other critical molecular pathways, largely through its incorporation into RNA and the secondary effects of DNA hypomethylation.

Nonsense-mediated decay (NMD) is a cellular surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs), preventing the synthesis of truncated and potentially harmful proteins. The interaction of this compound with the NMD pathway is complex and can be hypothesized to occur through two main mechanisms:

Transcriptional Regulation of NMD Factors: The widespread DNA hypomethylation induced by the compound can alter the expression of core NMD factors, such as UPF1, SMG1, or other components of the exon junction complex (EJC). Depending on the cell type and the specific gene, this could either enhance or suppress NMD activity, thereby altering the cellular transcriptome and proteome.

Disruption of RNA Substrate Recognition: The incorporation of 5-azacytidine monophosphate into nascent RNA transcripts could potentially alter mRNA secondary structure or interfere with the binding of RNA-binding proteins that are essential for NMD recognition. This could lead to the stabilization and translation of PTC-containing transcripts that would normally be degraded. Research in this area is ongoing, and the use of the ¹⁵N₃-labeled compound is critical for tracing the fate of specific NMD-sensitive transcripts containing the analog.

A significant portion of the compound's cytotoxic activity is attributed to its incorporation into all major classes of RNA. The ¹⁵N₃ label allows for quantitative analysis of its incorporation into different RNA pools via mass spectrometry.

Ribosomal RNA (rRNA): Incorporation into rRNA, the most abundant RNA species, disrupts ribosome biogenesis in the nucleolus and impairs the assembly of functional 40S and 60S ribosomal subunits. This leads to a global reduction in the cell's translational capacity.

Transfer RNA (tRNA): Incorporation into tRNA can interfere with post-transcriptional modifications, aminoacylation (the charging of tRNA with its cognate amino acid), and codon-anticodon recognition at the ribosome. This results in translational errors and ribosome stalling.

Messenger RNA (mRNA): Incorporation into mRNA can affect its processing (splicing, polyadenylation), stability, and translational efficiency.

Collectively, these disruptions lead to a state of "ribotoxic stress," which contributes to the inhibition of cell growth and can independently trigger stress-activated protein kinase (SAPK) pathways, such as JNK and p38, further promoting apoptosis.

| RNA Type | Effect of Incorporation | Functional Consequence |

|---|---|---|

| Ribosomal RNA (rRNA) | Inhibition of rRNA processing and ribosome assembly. | Reduced number of functional ribosomes; global decrease in protein synthesis. |

| Transfer RNA (tRNA) | Impaired aminoacylation and decoding function. | Increased translational errors and ribosome stalling. |

| Messenger RNA (mRNA) | Altered splicing, stability, and translation. | Production of aberrant proteins; reduced protein output. |

A key consequence of DNA hypomethylation is the activation of immune signaling pathways within cancer cells, a phenomenon known as "viral mimicry."

Re-expression of Endogenous Retroviral Elements (ERVs): The human genome contains numerous ERVs that are normally silenced by DNA methylation. Treatment with this compound leads to the hypomethylation and transcriptional reactivation of these elements.

Sensing of Double-Stranded RNA (dsRNA): The transcription of ERVs from both strands can result in the formation of dsRNA molecules in the cytoplasm. These are recognized as pathogen-associated molecular patterns (PAMPs) by cytosolic pattern recognition receptors (PRRs), primarily RIG-I and MDA5.

Activation of Interferon Signaling: The binding of dsRNA to RIG-I/MDA5 activates the mitochondrial antiviral-signaling protein (MAVS), which initiates a signaling cascade through the kinases TBK1 and IKKε. These kinases phosphorylate the transcription factors IRF3 and IRF7, which then dimerize, translocate to the nucleus, and drive the transcription of Type I interferons (IFN-α/β) and a broad range of interferon-stimulated genes (ISGs).

This cell-intrinsic interferon response leads to the upregulation of proteins involved in antigen presentation (e.g., MHC class I) and immune checkpoint ligands (e.g., PD-L1, PD-L2) on the surface of the cancer cell. This enhanced immunogenicity can make the cell a better target for the host immune system.

| Step | Molecular Mechanism | Key Proteins/Molecules | Downstream Effect |

|---|---|---|---|

| 1. ERV Reactivation | DNA hypomethylation of ERV promoter regions. | DNMT1 (inhibited), Endogenous Retroviruses (ERVs) | Transcription of viral-like RNA sequences. |

| 2. dsRNA Sensing | Recognition of cytoplasmic dsRNA. | dsRNA, RIG-I, MDA5 | Activation of antiviral signaling platforms. |

| 3. Interferon Production | Phosphorylation and nuclear translocation of IRFs. | MAVS, TBK1, IRF3, IRF7 | Transcription and secretion of Type I Interferons. |

| 4. Upregulation of Immune Genes | Autocrine/paracrine IFN signaling via IFNAR. | STAT1, STAT2, MHC Class I, PD-L1 | Enhanced antigen presentation and immune visibility. |

No Preclinical Research Data Found for this compound

Following an exhaustive search of scientific literature and publicly available research databases, no specific preclinical investigation data was found for the chemical compound “this compound”. The user's request for an article detailing the in vitro and in vivo studies of this specific isotopically labeled compound cannot be fulfilled due to the absence of relevant research findings.

The provided outline for the article titled "Preclinical Investigation of this compound in Disease Models" requires detailed information on its effects on cellular proliferation, differentiation, epigenetic reprogramming, and its efficacy in various cancer models, including hematological malignancies and solid tumors.

While extensive research exists for the parent compound, 5-azacytidine (also known as azacitidine), this information does not pertain to the specifically requested 15N3 labeled variant. Isotopically labeled compounds like this compound are typically used as tracers in metabolic studies or as internal standards in analytical chemistry, rather than as therapeutic agents themselves in preclinical efficacy studies. Their primary purpose is for quantification and tracking of the parent compound.

Therefore, without any dedicated preclinical studies on the biological effects and efficacy of this compound as a standalone agent, it is impossible to generate the scientifically accurate and informative content required by the user's strict outline and instructions. All search results lead to information about 5-azacytidine, and using this data would directly violate the instruction to focus solely on "this compound".

Preclinical Investigation of 6 Amino 5 Azacytidine 15n3 in Disease Models

In Vivo Studies in Animal Models of Disease

Investigation of Immunomodulatory Effects in Animal Models

The immunomodulatory properties of 5-azacytidine (B1684299) have been explored in various preclinical animal models, revealing significant effects on both innate and adaptive immunity. These studies demonstrate that the compound can reshape the immune landscape, often shifting the balance from a pro-inflammatory to a more regulated or anti-inflammatory state.

A primary mechanism of its immunomodulatory action involves the regulation of T-cell function. In a mouse model of allogeneic bone marrow transplantation, administration of 5-azacytidine was found to prevent the development of lethal graft-versus-host disease (GVHD). ashpublications.orgnih.gov This effect was linked to several key changes in T-lymphocyte activity: inhibition of T-cell proliferation and activation, a block of the cell cycle in the G0 to G1 phase, and a marked decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). ashpublications.orgnih.gov Notably, prolonged exposure to the drug led to the demethylation of the FOXP3 gene promoter, resulting in the expansion of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance. ashpublications.orgnih.gov

Studies in a rat model of allergic rhinitis further elucidated the compound's impact on T-helper (Th) cell differentiation. biolifesas.org Allergic rhinitis is characterized by an imbalance in Th cell subsets. biolifesas.org Treatment with 5-azacytidine in this model led to a decrease in the numbers of Th1, Th2, and Th17 cells and a corresponding increase in Treg cells. biolifesas.org This shift was accompanied by changes in key cytokine and transcription factor expression, as detailed in the table below. biolifesas.org

A systematic review of 35 animal studies confirmed that 5-azacytidine and its derivative can alleviate a number of inflammatory disorders and prevent solid organ rejection and GvHD in preclinical models. ru.nl A common mechanism identified across many of these studies was the upregulation of FOXP3 and a subsequent increase in Tregs. ru.nl However, some studies have also reported potentially conflicting effects. For instance, while some research points to an enhancement of anticancer immunity, other findings suggest that 5-azacytidine can result in a shift from cytotoxic T-cells to regulatory T-cells, potentially inhibiting tumor-specific immunity. nih.gov In one study, 5-azacytidine treatment in vitro led to a decrease in CD8+ T-cells and IFN-γ+ Th1 cells, while the Treg population increased. nih.gov This highlights the complex and context-dependent nature of its immunomodulatory effects.

| Animal Model | Key Findings | Effect on T-Cell Subsets | Effect on Cytokine/Transcription Factor Expression | Reference |

|---|---|---|---|---|

| Allergic Rhinitis (Rat) | Alleviated airway inflammation by rebalancing T-helper cell differentiation. | ↓ Th1, ↓ Th2, ↓ Th17, ↑ Treg | ↓ IFN-γ, ↓ IL-4, ↓ GATA3, ↓ ROR-γ, ↑ Foxp3 | biolifesas.org |

| Graft-vs-Host Disease (Mouse) | Prevented GVHD development and increased survival. | Inhibited T-cell proliferation, ↑ Treg expansion | ↓ TNF-α, ↓ IFN-γ, ↑ FOXP3 | ashpublications.orgnih.gov |

| Airway Inflammation (Mouse) | Mitigated pulmonary inflammation and airway hyperresponsiveness. | ↑ Treg | Induced Foxp3 expression | researchgate.net |

Synergy and Combination Research Strategies

The combination of DNA methyltransferase (DNMT) inhibitors like 5-azacytidine with histone deacetylase (HDAC) inhibitors is a promising strategy based on the mechanistic "cross-talk" between DNA methylation and histone acetylation in regulating gene expression. nih.gov Preclinical studies have repeatedly shown that this combination can lead to synergistic anti-tumor effects. nih.govnih.gov It is hypothesized that by disrupting the transcription repressor complexes involving methyl-CpG binding domain proteins and HDACs, the combination is more effective at reactivating silenced tumor suppressor genes than either agent alone. nih.gov

In preclinical models of diffuse large B-cell lymphoma (DLBCL), combining decitabine (B1684300) (a closely related DNMT inhibitor) with various HDAC inhibitors (panobinostat, belinostat, vorinostat, and depsipeptide) produced a synergistic effect in growth inhibition and apoptosis induction. nih.gov A more recent study on DLBCL showed that combining 5-azacytidine with a specific HDAC3 inhibitor resulted in potent synergistic anti-tumor activity both in vitro and in vivo, which was superior to combinations with non-specific HDAC inhibitors. biorxiv.org

Similarly, in models of Ewing's sarcoma, the combination of 5-aza-2'-deoxycytidine with HDAC inhibitors like MS-275 and LAQ824 showed a marked synergistic interaction in antineoplastic activity. nih.gov This synergy was correlated with the significant reactivation of tumor suppressor genes. nih.gov In multiple myeloma models, the combination of panobinostat (B1684620) and 5-azacytidine was found to synergize to prolong the survival of tumor-bearing mice. nih.gov In leukemia cell lines, the combination of MS-275 and 5-azacytidine led to synergistic increases in apoptosis and was associated with a higher rate of histone 3 acetylation compared to either drug alone. aacrjournals.org

| Cancer Model | HDAC Inhibitor | Key Synergistic Effects | Mechanistic Insights | Reference |

|---|---|---|---|---|

| Diffuse Large B-Cell Lymphoma (DLBCL) | Panobinostat, Belinostat, Vorinostat, Depsipeptide | Enhanced growth inhibition and apoptosis. | Associated with unique gene-expression and epigenetic profiles. | nih.gov |

| DLBCL | HDAC3 inhibitor | Potent synergistic anti-tumor activity in vitro and in vivo. | Induced epigenetic remodeling and re-expression of differentiation genes. | biorxiv.org |

| Ewing's Sarcoma | MS-275, LAQ824, TSA, Phenylbutyrate, Depsipeptide | Enhanced antineoplastic action in clonogenic assays. | Synergistic reactivation of tumor suppressor genes (E-cadherin, TSLC1). | nih.gov |

| Multiple Myeloma | Panobinostat | Prolonged survival of tumor-bearing mice. | Demonstrated superior in vivo preclinical efficacy over other combinations. | nih.gov |

| Leukemia (ALL, AML) | MS-275 | Increased DNA fragmentation, caspase-3 activation, and ROS generation. | Higher rate of histone 3 acetylation compared to single agents. | aacrjournals.org |

| Breast Cancer | LBH589 (Panobinostat) | Synergistic cell killing when combined with ING1b protein delivery. | Targeting two distinct epigenetic pathways was more effective. | plos.org |

Combining 5-azacytidine with antibody-based therapies has shown significant promise in preclinical models, particularly for hematologic malignancies. The rationale for this approach is that 5-azacytidine can modulate the tumor microenvironment and enhance the efficacy of antibody-mediated tumor cell killing. tandfonline.comnih.gov

A key example is the combination of 5-azacytidine with lintuzumab (B1169857), a humanized anti-CD33 monoclonal antibody. tandfonline.comnih.gov In a mouse xenograft model of disseminated acute myeloid leukemia (AML), the combination of lintuzumab and 5-azacytidine resulted in a greater survival benefit compared to either agent used alone. nih.gov Mechanistically, 5-azacytidine was found to significantly enhance the ability of lintuzumab to mediate antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). tandfonline.com

| Disease Model | Therapeutic Agent | Key Findings | Reference |

|---|---|---|---|

| Disseminated Acute Myeloid Leukemia (AML) | Lintuzumab (anti-CD33 antibody) | Greater survival benefit with combination vs. monotherapy (Median survival: 70 days for combo vs. 40-41.5 days for single agents). | nih.gov |

| Murine AML | Immune Checkpoint Inhibitors | 5-azacytidine treatment increased PD-1 expression on leukemic cells, providing a rationale for combination therapy. | nih.gov |

| PTEN-deficient Glioblastoma | EZH2 inhibitor + Checkpoint blockade | Combination of 5-azacytidine and an EZH2 inhibitor improved the CD8+/Treg ratio, and this therapeutic effect was dependent on CD8+ T cells. | bmj.com |

Analytical Methodologies and Tracing Techniques Utilizing 15n3 Labeling

Quantitative Mass Spectrometry for 6-Amino-5-azacytidine-15N3 and its Metabolites

Quantitative mass spectrometry (MS) is a cornerstone for the analysis of nucleoside analogs due to its high sensitivity and selectivity. researchgate.net For this compound, MS-based methods, particularly when coupled with liquid chromatography (LC-MS), are indispensable for determining its concentration in biological matrices and tracking its metabolic transformation. uu.nl The presence of the 15N3 label offers a distinct mass shift, facilitating its differentiation from endogenous molecules and improving quantification accuracy. alfa-chemistry.com

Determination of Intracellular Concentrations

To understand the pharmacological activity of a nucleoside analog, it is essential to measure its concentration within cells, where it undergoes metabolic activation. uu.nl LC-MS/MS (tandem mass spectrometry) is the method of choice for this purpose. researchgate.net In a typical assay, cells would be exposed to this compound, followed by cell lysis and extraction of the intracellular contents. The analyte and its metabolites would then be separated from other cellular components using high-performance liquid chromatography (HPLC) and quantified by a mass spectrometer. nih.gov

The use of a stable isotope-labeled internal standard, which could be a further isotopically modified version of the analyte (e.g., with 13C), is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. acs.orgbiorxiv.org The mass spectrometer would be set to monitor specific mass transitions for the 15N3-labeled parent compound and its anticipated metabolites (e.g., mono-, di-, and triphosphates).

Table 1: Hypothetical Mass Transitions for LC-MS/MS Analysis of this compound and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [M+H]+ | Fragment of aglycone |

| This compound monophosphate | [M+H]+ | Fragment of aglycone or ribose |

| This compound diphosphate (B83284) | [M+H]+ | Fragment of monophosphate |

| This compound triphosphate | [M+H]+ | Fragment of diphosphate |

Note: The exact m/z values would depend on the specific fragmentation patterns of the compound, which would be determined experimentally.

Analysis of Incorporation into Macromolecules (DNA/RNA)

A key mechanism of action for many nucleoside analogs is their incorporation into DNA and/or RNA, leading to disruption of nucleic acid and protein synthesis. nih.gov To quantify the extent of this compound incorporation, DNA and RNA are extracted from treated cells and enzymatically digested into individual nucleosides. nih.gov

The resulting mixture of nucleosides is then analyzed by LC-MS/MS. The 15N3-labeled 6-Amino-5-azacytidine, once released from the nucleic acid polymer, can be detected and quantified against a standard curve. This provides a direct measure of how much of the drug has been integrated into the genetic material. nih.govacs.org This technique is highly sensitive and can provide precise quantification of drug incorporation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of novel compounds and for studying their interactions with biological macromolecules. For this compound, 1H, 13C, and particularly 15N NMR would be employed to confirm its chemical structure. mdpi.comnih.gov The 15N label provides specific signals that can be used to probe the electronic environment of the nitrogen atoms within the triazine ring, offering insights into hydrogen bonding and interactions with other molecules. alfa-chemistry.combrieflands.com

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to the analysis of this compound, serving to separate it from complex biological matrices and from its metabolites before detection. mdpi.com High-performance liquid chromatography (HPLC) is the most commonly used technique. innovareacademics.in

Given the polar nature of nucleosides and their phosphorylated metabolites, several types of HPLC columns can be employed:

Reversed-Phase (RP) HPLC: Often using C18 columns, this is a common technique for separating nucleosides. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. innovareacademics.inresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of very polar compounds like nucleosides and their phosphorylated forms, which may have poor retention on traditional reversed-phase columns. researchgate.net

Ion-Exchange Chromatography (IEC): This technique is effective for separating the phosphorylated metabolites of this compound based on their negative charges. uu.nl

The choice of chromatographic method will depend on the specific analytical goal, whether it is to quantify the parent drug, its metabolites, or its incorporation into macromolecules. mdpi.comresearchgate.net

Table 2: Comparison of Chromatographic Techniques for Nucleoside Analog Analysis

| Technique | Principle | Advantages | Common Applications |

| Reversed-Phase (RP) HPLC | Partitioning based on hydrophobicity | Robust, widely available, good for parent nucleoside | Quantification of parent drug in plasma |

| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes into a water-enriched layer on the stationary phase | Excellent for polar compounds, compatible with MS | Separation of nucleosides and metabolites |

| Ion-Exchange (IEC) | Separation based on charge | Effective for separating phosphorylated species | Analysis of intracellular metabolites |

Radioisotopic Tracing Comparisons and Advantages of Stable Isotope Labeling

Historically, radioisotopes like 3H and 14C have been used to trace the metabolic fate of drugs. While effective, these methods pose health risks due to radiation and require specialized handling and disposal procedures. researchgate.net

The use of stable isotopes, such as the 15N in this compound, offers significant advantages: metsol.com

Safety: Stable isotopes are non-radioactive, making them safe for use in a wider range of experimental settings, including in human studies, without the risk of radiation exposure. metsol.com

No Alteration of Chemical Properties: The incorporation of stable isotopes does not significantly alter the chemical properties or biological activity of the molecule, ensuring that the tracer behaves identically to the unlabeled drug. lucerna-chem.ch

Multiplexing: The use of different stable isotopes (e.g., 13C, 15N, 2H) allows for simultaneous tracing of multiple metabolic pathways. biorxiv.orgrsc.org

High Sensitivity and Specificity with MS: Mass spectrometry can easily distinguish between the labeled and unlabeled compounds, providing high sensitivity and specificity for detection and quantification. silantes.comresearchgate.net

Advanced Epigenetic Research with 6 Amino 5 Azacytidine 15n3

High-Throughput Genomic and Transcriptomic Profiling

The incorporation of 5-azacytidine (B1684299) and its analogs into DNA leads to the depletion of active DNA methyltransferases (DNMTs), resulting in genome-wide demethylation and subsequent changes in gene expression. rndsystems.com High-throughput sequencing technologies are instrumental in capturing the global impact of these changes.

Impact on Gene Expression Signatures (RNA-seq, Microarrays)

RNA sequencing (RNA-seq) and microarray analyses have been extensively used to profile the transcriptomic changes induced by 5-azacytidine treatment in various biological systems, from plants to human cancer cells. These studies consistently demonstrate that the inhibition of DNA methylation leads to the upregulation of a significant number of genes, many of which were previously silenced. nih.govfrontiersin.org

In a study on Arabidopsis thaliana, RNA-seq analysis of seedlings treated with 5-azacytidine revealed a substantial number of upregulated genes, with a notable overrepresentation of transposable element genes, particularly CACTA-like elements. nih.govnih.gov This indicates that chemical demethylating agents can have a profound effect on loci that are typically kept silent by DNA methylation. nih.gov

Similarly, in human myeloid leukemia cell lines, RNA sequencing has shown that treatment with 5-aza-2'-deoxycytidine (a related DNA methyltransferase inhibitor) results in a greater increase in the expression of transcripts compared to other epigenetic modifiers. frontiersin.org When combined with other agents, a synergistic activation of hundreds of genes that can suppress malignancy has been observed. frontiersin.org

In citrus callus, RNA-seq revealed that 5-azacytidine treatment altered global gene expression patterns, with 2,074 genes being up-regulated and 1,333 down-regulated. oup.com The reliability of these high-throughput data is often validated by quantitative real-time PCR (qRT-PCR) for selected differentially expressed genes. oup.com

The table below summarizes representative findings from RNA-seq studies using 5-azacytidine or its analogs.

| Organism/Cell Line | Treatment | Key Transcriptomic Findings | Reference |

| Arabidopsis thaliana | 5-azacytidine | Upregulation of a substantial number of genes, enriched for transposable elements. | nih.govnih.gov |

| HL-60 (Human Myeloid Leukemia) | 5-aza-2'-deoxycytidine | Synergistic activation of hundreds of genes, including tumor suppressors, when combined with other agents. | frontiersin.org |

| Citrus Callus | 5-azacytidine | 2,074 up-regulated and 1,333 down-regulated genes. | oup.com |

| MDS/AML Cell Lines | 5-azacytidine | 2,865 differentially expressed mRNAs identified between sensitive and resistant cells. | mdpi.com |

Analysis of DNA Methylation Changes (Whole-Genome Bisulfite Sequencing, Methyl-seq)

Whole-genome bisulfite sequencing (WGBS) is the gold standard for analyzing DNA methylation at single-base resolution. Studies employing WGBS after treatment with 5-azacytidine or its analogs have provided detailed maps of the resulting demethylation.

In Arabidopsis thaliana, WGBS demonstrated a concentration-dependent decrease in DNA methylation across all sequence contexts (CG, CHG, and CHH) following treatment with 5-azacytidine. nih.gov The demethylating effect was observed to be slightly greater at higher concentrations of the inhibitor. nih.govnih.gov These studies have shown that the loss of DNA methylation occurs genome-wide, affecting not only genes but also repetitive elements. nih.gov

A study in mice using chronic low-dose decitabine (B1684300) (5-aza-2'-deoxycytidine) and WGBS identified tissue-specific differentially methylated regions, with the testes being more sensitive to the drug's effects compared to the liver. tandfonline.com This highlights that the impact of these inhibitors can vary between different cell types and tissues.

In infant acute lymphoblastic leukemia, WGBS of peripheral blood mononuclear cells showed decreased DNA methylation in the majority of tested samples after 5 days of azacitidine treatment, confirming the drug's pharmacodynamic effect. haematologica.org

The following table presents key findings from studies analyzing DNA methylation changes with 5-azacytidine analogs.

| Organism/Cell Line | Technique | Key Methylation Findings | Reference |

| Arabidopsis thaliana | WGBS | Concentration-dependent, genome-wide loss of DNA methylation in all sequence contexts. | nih.gov |

| Mouse Tissues | WGBS | Tissue-specific and dose-specific differentially methylated regions. | tandfonline.com |

| Infant KMT2A-r ALL | WGBS | Decreased DNA methylation in peripheral blood mononuclear cells. | haematologica.org |

Chromatin Immunoprecipitation (ChIP) Studies and Nucleosome Positioning

For instance, a study on the effects of 5-azacytidine on the genomic localization of the protein SMCHD1, which is involved in gene silencing, used ChIP-seq. nih.gov The results showed a significant reduction in the number of SMCHD1 binding sites across the genome in cells treated with the demethylating agent, suggesting that DNA methylation is crucial for the recruitment of this repressive protein to its target sites. nih.gov

In glioma cells with an IDH1 mutation, treatment with 5-azacytidine led to an increased expression of the glial fibrillary acid protein (GFAP). nih.gov ChIP assays revealed that this increased expression was associated with histone modifications at the GFAP promoter. Furthermore, a nucleosome positioning assay showed that the treatment induced repositioning of nucleosomes at the promoter, making it more accessible for transcription. nih.gov

Investigation of Epigenetic Landscapes and Regulatory Networks

By integrating data from high-throughput profiling techniques like RNA-seq, WGBS, and ChIP-seq, researchers can construct a comprehensive view of the epigenetic landscapes and regulatory networks that are altered by 5-azacytidine. This integrative approach allows for a deeper understanding of how changes in DNA methylation can ripple through the complex network of gene regulation.

In myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML), transcriptomic analysis of cells resistant to 5-azacytidine revealed the deregulation of several key biological pathways, including those related to apoptosis, chemokine signaling, and the PI3K/AKT pathway. mdpi.com This suggests that resistance to the drug can emerge through the rewiring of these regulatory networks.

Studies in murine AML have shown that 5-azacytidine treatment can reprogram the epigenetic landscape, leading to the re-establishment of immune-related transcript expression. nih.gov This highlights how the drug can modulate the tumor microenvironment by influencing the expression of genes involved in immune surveillance.

Elucidation of Specific Gene Reactivation Events

A primary application of 5-azacytidine in epigenetic research is to demonstrate a causal link between DNA methylation and the silencing of specific genes. By treating cells with the inhibitor and observing the re-expression of a particular gene, researchers can infer that its silence was maintained by DNA methylation.

One of the earliest and most cited examples is the reactivation of fetal hemoglobin (γ-globin) synthesis in a patient with β-thalassemia after treatment with 5-azacytidine. nih.gov This treatment led to a significant increase in γ-globin synthesis, which was accompanied by the demethylation of DNA in the region of the γ-globin genes. nih.gov

In the context of cancer, numerous studies have shown that 5-azacytidine can reactivate tumor suppressor genes that were silenced by hypermethylation. nih.gov For example, in murine myoblasts, treatment with 5-azacytidine promoted the expression of the myogenic regulatory factor MyoD. ijbs.com

In pak choi, treatment with a DNA methylation inhibitor promoted leaf senescence by inducing the expression of senescence-related genes like BcSAG12 and BcSGR2. mdpi.com Further analysis showed that the promoter regions of these genes underwent demethylation during this process. mdpi.com

The table below provides examples of specific genes reactivated by 5-azacytidine treatment.

| Gene(s) | Biological System | Significance | Reference |

| γ-globin | Human (β-thalassemia) | Potential therapeutic approach for hemoglobinopathies. | nih.gov |

| MyoD, Myf-5 | Murine Myoblasts | Induction of muscle differentiation. | ijbs.com |

| Glial Fibrillary Acidic Protein (GFAP) | Human Glioma Cells | Induction of glial differentiation marker. | nih.gov |

| BcSAG12, BcSGR2 | Pak Choi | Promotion of leaf senescence. | mdpi.com |

Future Research Directions and Therapeutic Potential Preclinical Perspective

Exploring Novel Molecular Targets and Resistance Mechanisms

The primary mechanism of action for 5-azacytidine (B1684299) analogs is the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of silenced tumor suppressor genes. oaepublish.comexlibrisgroup.com However, research suggests these agents possess a broader polypharmacology. Future preclinical work with 6-Amino-5-azacytidine-15N3 could focus on elucidating these alternative targets. For instance, 5-azacytidine is known to be incorporated into RNA, disrupting protein synthesis and affecting RNA methylation. oncotarget.comfrontiersin.org Studies have identified ribonucleotide reductase M2 (RRM2) as a novel target of 5-azacytidine, an effect mediated through its incorporation into RNA. oncotarget.comresearchgate.net The 15N3 label would be invaluable in tracing the compound's incorporation into different RNA species and identifying proteins that interact with the modified RNA, potentially uncovering new mechanisms of action beyond DNMT inhibition.

A significant challenge in the use of HMAs is the development of resistance. nih.govfrontiersin.org Mechanisms of resistance are multifaceted and can occur at various stages, including drug uptake, metabolism, and target interaction. oaepublish.comnih.gov Key areas of future investigation include:

Drug Transport: Reduced expression or function of nucleoside transporters like the human equilibrative nucleoside transporter-1 (hENT1) can limit cellular uptake of HMAs. oaepublish.comnih.gov

Metabolic Inactivation: Changes in the activity of enzymes like deoxycytidine kinase (required for activation) or cytidine (B196190) deaminase (involved in degradation) can confer resistance. researchgate.net

Apoptotic Pathways: Upregulation of anti-apoptotic proteins, such as those from the BCL2 family, can allow cancer cells to evade drug-induced cell death. nih.gov

DNA Repair: Enhanced DNA repair mechanisms can counteract the DNA damage caused by the incorporation of azacytidine analogs. nih.gov

The 15N3-labeled compound can be used in sophisticated mass spectrometry-based proteomics and metabolomics studies to precisely quantify how cancer cells alter these pathways to develop resistance.

Development of Advanced Delivery Systems for Research Models

A major limitation of nucleoside analogs like 5-azacytidine is their poor bioavailability and chemical instability. aacrjournals.orgnih.gov Future research will undoubtedly focus on creating advanced delivery systems to overcome these hurdles in preclinical models. These systems aim to protect the drug from premature degradation and enhance its delivery to target cancer cells.

Strategies currently being explored for related compounds include:

Lipid-Based Formulations: Esterification with fatty acids, such as elaidic acid, has been shown to create derivatives (e.g., CP-4200) with increased therapeutic efficacy and reduced dependency on traditional nucleoside transporters for cellular uptake. aacrjournals.org

Nanoparticle Encapsulation: Encapsulating HMAs within nanoparticles, such as solid lipid nanoparticles (SLNs) or lipid-polymer hybrid nanoparticles, can protect the drug from enzymatic deamination and improve its stability. nih.govacs.orgnih.gov Studies have shown that nanoparticle delivery can enhance the anti-tumor activity of these agents. nih.gov For example, poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been used to deliver decitabine (B1684300), another HMA, to reprogram the epigenetic landscape of leukemia cells. nih.gov

The use of this compound within these novel delivery systems in animal models would allow for precise pharmacokinetic and biodistribution studies, tracking the delivery vehicle's efficiency and the drug's release and uptake in target tissues.

Comparative Studies with Other Hypomethylating Agents and Analogs

The family of HMAs includes several compounds with distinct biochemical properties. frontiersin.org Preclinical comparative studies are essential to understand the unique advantages and functional disparities of each analog. This compound, as a research tool, can provide deep mechanistic insights in head-to-head comparisons with other key HMAs.

Table 1: Comparison of Key Hypomethylating Agents

| Feature | Azacitidine (5-azacytidine) | Decitabine (5-aza-2'-deoxycytidine) | 6-Amino-5-azacytidine |

|---|---|---|---|

| Structure | Ribonucleoside analog frontiersin.org | Deoxyribonucleoside analog frontiersin.org | Modified azacytidine analog |

| Primary Incorporation | 80-90% into RNA, 10-20% into DNA oncotarget.comfrontiersin.org | Exclusively into DNA frontiersin.orgnih.gov | Expected to incorporate into both RNA and DNA |

| Key Mechanism | DNMT inhibition, RNA disruption oaepublish.comoncotarget.com | DNMT inhibition, DNA damage nih.gov | Presumed DNMT inhibition, other effects to be determined |

| Known Differences | Induces apoptosis, less effect on G2/M cell cycle arrest compared to Decitabine. oncotarget.com | Induces G2/M cell cycle arrest and p53 signaling. oncotarget.com | Biological effects are a key area for future research. |

| Reported Resistance | Changes in drug transport and metabolism, apoptotic pathways. nih.gov | Changes in drug transport and metabolism, apoptotic pathways. nih.gov | Likely shares resistance mechanisms with other HMAs. |

Future studies using the 15N3-labeled compound could precisely quantify the differential incorporation rates into DNA versus RNA and compare its impact on global methylation, gene expression profiles, and cell fate decisions against first-generation HMAs like azacitidine and decitabine, as well as next-generation agents like NTX-301. mdpi.comnih.gov

Computational Modeling and In Silico Predictions of this compound Interactions

Computational approaches are increasingly vital in drug discovery and mechanistic studies. mdpi.comscielo.org.mx In silico methods can predict how compounds like this compound will interact with their biological targets, helping to prioritize experiments and generate new hypotheses.

Key computational strategies include:

Molecular Docking: Simulating the binding of the compound to the active site of DNMTs (DNMT1, DNMT3A, DNMT3B) and other potential protein targets. scielo.org.mxplos.org This can help predict binding affinity and identify key interactions.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structure of various azacytidine analogs with their biological activity. nih.govmdpi.com These models can identify key chemical features responsible for potency and help in the design of novel, more effective inhibitors.

Molecular Dynamics Simulations: Modeling the dynamic behavior of the drug-target complex over time to understand the stability of the interaction and the mechanism of inhibition, such as the covalent adduct formation between azanucleosides and the cysteine residue in the DNMT active site. plos.org

Systems Biology Modeling: Creating computational models of epigenetic regulation to simulate the effects of DNMT inhibitors on gene networks and predict how different cellular states might respond to treatment. nih.gov

The specific structural and electronic properties of 6-Amino-5-azacytidine can be fed into these models to generate predictions about its unique interaction profile, which can then be validated experimentally. The 15N3 labeling, while not directly altering the binding in most models, provides the means for experimental validation of the predicted metabolic fate and target engagement.

Integration into Multi-Omics Research for Comprehensive Biological Understanding

The true potential of this compound lies in its application within multi-omics research frameworks. oup.comresearchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics, a holistic picture of the drug's effect on a biological system can be achieved. mdpi.com The stable isotope label is a powerful tool for "flux" analysis in metabolomics and for tracing the molecule through various cellular pathways. acs.orgnih.gov

Table 2: Application of this compound in Multi-Omics Studies

| Omics Field | Research Question | Role of this compound |

|---|---|---|

| Genomics/Epigenomics | How does the compound alter DNA methylation patterns? | The compound induces hypomethylation. MeD-seq or whole-genome bisulfite sequencing can map these changes. bohrium.com |

| Transcriptomics | Which genes are re-activated or altered in expression? | RNA-seq analysis of treated vs. untreated cells reveals changes in gene expression downstream of hypomethylation and RNA-level effects. nih.gov |

| Proteomics | How does the proteome respond to treatment? | The 15N3 label facilitates stable isotope labeling by amino acids in cell culture (SILAC)-like approaches to quantify changes in protein expression, including DNMT degradation and shifts in signaling pathways. |

| Metabolomics | What is the metabolic fate of the compound and its effect on cellular metabolism? | The 15N3 label allows for direct tracing of the drug through metabolic pathways using mass spectrometry, identifying its active forms and breakdown products. nih.gov |

An integrative analysis of these multi-omics datasets can reveal the full mechanism of action, identify biomarkers that predict response or resistance, and uncover novel therapeutic combinations. mdpi.comnih.gov For example, transcriptomic analysis of cells before and after treatment can identify enriched pathways associated with response or non-response. nih.gov The use of an isotopically labeled compound like this compound provides a crucial layer of detail, enabling researchers to directly link the presence of the drug and its metabolites to the observed biological changes across the omic layers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.